Fmoc-Phe-Gly-OH
Overview
Description
Fmoc-Phe-Gly-OH: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of phenylalanine (Phe) and glycine (Gly). The Fmoc group is used to protect the amino group during peptide synthesis, preventing unwanted side reactions .
Mechanism of Action
Target of Action
Fmoc-Phe-Gly-OH, also known as Fmoc-Phe-Gly, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound acts as a cleavable linker that connects the antibody to the drug . The target of this compound is therefore the specific antibodies used in the ADCs, which are designed to target specific cells, such as cancer cells .
Mode of Action
The this compound compound acts as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis and function of ADCs . The compound plays a crucial role in the formation of these conjugates, which are designed to deliver drugs directly to target cells while minimizing damage to healthy cells . The specific pathways affected would depend on the nature of the drug being delivered and the target cells.
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific ADC in which it is used . As a linker, the compound itself is not designed to be bioavailable or to be metabolized. Instead, it serves to facilitate the delivery of the drug to the target cells. Once the drug is released, the linker is typically designed to be broken down and eliminated from the body .
Result of Action
The primary result of the action of this compound is the successful delivery of drugs to target cells via ADCs . By acting as a cleavable linker, this compound allows for the selective release of the drug at the target site, thereby enhancing the efficacy of the drug and reducing potential side effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is base-labile, meaning its removal is facilitated by basic conditions . Furthermore, the compound’s effectiveness as a linker in ADCs can be influenced by the characteristics of the target cells, the nature of the drug being delivered, and the specific conditions within the body .
Biochemical Analysis
Biochemical Properties
Fmoc-Phe-Gly-OH is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . The this compound molecule has been found to self-assemble and form hydrogels . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .
Cellular Effects
This compound has been shown to support cell adhesion, survival, and duplication . It has been used in the formation of hydrogels, which are important in biomedical applications . Hydrogels of this compound have been shown to support cell infiltration and proliferation .
Molecular Mechanism
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The hydrogel formation of this compound is induced by physical and thermal stimuli for solubilizing this compound above the critical concentration . A new polymorphic form of this compound has been reported after transitioning to hydrogel .
Metabolic Pathways
The Fmoc group is known to be rapidly removed by base, suggesting that it may be involved in metabolic processes that involve base-catalyzed reactions .
Subcellular Localization
Given its role in the formation of hydrogels, it may be localized in areas of the cell where these structures are formed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Gly-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: Fmoc-Phe-Gly-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC and DMAP in THF are used for coupling reactions.
Major Products:
Scientific Research Applications
Chemistry: Fmoc-Phe-Gly-OH is widely
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWIPAQNBOEBX-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462514 | |
Record name | Fmoc-Phe-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169624-67-3 | |
Record name | Fmoc-Phe-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 3-amino-δ-valerolactam scaffold in Fmoc-Phe-Gly-OH?
A: this compound is a pseudodipeptide incorporating a 3-amino-δ-valerolactam scaffold. This scaffold acts as a constrained surrogate for the naturally occurring Phe-Gly dipeptide sequence []. This constraint limits the conformational flexibility of the dipeptide, which can be beneficial in drug design to enhance target binding affinity and selectivity.
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